Hsp104 is predominantly sourced from Saccharomyces cerevisiae, a species of yeast commonly used in research. This organism provides an excellent model for studying the protein's functions due to its well-characterized genetics and cellular processes. Hsp104 orthologues are present across all domains of life except for animals, which raises questions about the evolutionary significance and functional redundancy of similar proteins in higher organisms .
The synthesis of Hsp104 typically involves recombinant DNA technology, where the gene encoding Hsp104 is cloned into expression vectors suitable for bacterial systems like Escherichia coli. For example, the pPROEX-HTb vector can be used to express Hsp104 in E. coli BL21-CodonPlus-RIL cells. The cells are grown under controlled conditions, induced with galactose to promote protein expression, and subsequently harvested for purification .
The purification process often employs affinity chromatography techniques, followed by size-exclusion chromatography to achieve high purity levels. The protein's activity can be assessed through various assays that monitor ATP hydrolysis and disaggregation capabilities under specific conditions .
Hsp104 is characterized by its hexameric structure, forming a ring-like assembly composed of six identical subunits. Each subunit contains two nucleotide-binding domains (NBD1 and NBD2), which are crucial for ATP binding and hydrolysis. These domains feature conserved motifs critical for their function: Walker A and B motifs facilitate ATP binding and hydrolysis, while flexible "pore loops" allow substrate interaction .
The molecular weight of Hsp104 is approximately 102 kDa with a theoretical isoelectric point (pI) of around -5.3. The hexameric assembly enables the protein to translocate polypeptides through its central channel during the disaggregation process . Structural studies utilizing techniques like X-ray crystallography have provided insights into the conformational states of Hsp104 during substrate processing .
Hsp104 catalyzes the hydrolysis of ATP, which is coupled to the disaggregation of protein aggregates. The reaction mechanism involves binding ATP at the NBDs, followed by conformational changes that facilitate the extraction of misfolded proteins from aggregates .
The kinetics of ATP hydrolysis can be monitored using spectrophotometric assays that measure changes in absorbance related to NADH oxidation during coupled enzymatic reactions. This allows researchers to quantify the ATPase activity of Hsp104 under various experimental conditions .
Hsp104 functions by utilizing energy derived from ATP hydrolysis to mechanically extract polypeptides from aggregates. This process involves several steps:
Experimental studies have shown that Hsp104 can dissolve various types of aggregates, including amyloids and preamyloid oligomers, significantly contributing to cellular proteostasis .
Hsp104 exhibits a hexameric structure that is stable in various physiological conditions. Its oligomerization state is influenced by nucleotide binding; it assembles into hexamers in the presence of ATP or ADP.
The protein's activity is contingent on its ability to bind and hydrolyze ATP efficiently. The presence of specific mutations within the Walker motifs can drastically affect its ATPase activity and consequently its disaggregase function .
Hsp104 has significant implications in biomedical research, particularly concerning neurodegenerative diseases such as Parkinson's Disease and Huntington's Disease. Its ability to remodel toxic aggregates makes it a potential therapeutic target for developing treatments aimed at mitigating protein misfolding disorders . Additionally, engineered versions of Hsp104 are being explored for their utility in synthetic biology applications, such as targeted protein aggregation systems within yeast cells .
Hsp104 monomers comprise five distinct structural domains that coordinate substrate binding, ATP hydrolysis, and partner chaperone interactions (Figure 1).
N-Terminal Domain (NTD): This globular domain (residues 1–166 in Saccharomyces cerevisiae) contains a conserved hydrophobic peptide-binding groove formed by helices A1 and A5. Structural studies reveal this groove engages misfolded polypeptides and amyloidogenic segments like polyglutamine (polyQ) tracts in prion proteins [4] [6]. Crystal structures of NTDs from S. cerevisiae (ScHsp104) and Candida albicans (CaHsp104) at 1.8–2.3 Å resolution demonstrate a pseudo-twofold symmetric architecture. Notably, ScHsp104NTD dimerizes via residues Gln105, Gln106, Lys107, and Lys141 around the peptide-binding groove, suggesting a role in recognizing polyQ regions in prions [6].
Middle Domain (MD): An ~85 Å coiled-coil motif embedded within NBD1 projects outward from the hexamer. It acts as a regulatory hub that binds Hsp70 via conserved hydrophobic patches. Mutations here (e.g., R328M/R757M in Calcarisporiella thermophila Hsp104) impair Hsp70 collaboration but not ATPase activity [4] [10]. The MD also sterically restrains ATPase modules, preventing uncontrolled unfolding of cellular proteins [4].
AAA+ ATPase Domains: NBD1 and NBD2 form the core ATP-hydrolysis machinery. Each contains Walker A/B motifs for nucleotide binding and tyrosine-bearing pore loops (Tyr257 in NBD1; Tyr662 in NBD2 in ScHsp104) that directly grip substrates during translocation. NBD1 hydrolyzes ATP to power initial substrate unfolding, while NBD2 facilitates polypeptide release. A short C-terminal domain (CTD) absent in bacterial ClpB promotes hexamer stability [1] [4].
Table 1: Domain Architecture of Hsp104
Domain | Key Structural Features | Functional Role | Critical Residues/Regions |
---|---|---|---|
N-terminal (NTD) | Helices A1/A5; hydrophobic groove | Substrate binding (polyQ/prions) | Gln105, Gln106, Lys107 (dimer interface) |
Middle (MD) | Coiled-coil; surface-exposed helices | Hsp70 binding; autoinhibition | Hydrophobic patches (Hsp70 interface) |
NBD1 | Walker A/B motifs; pore loop 1 (Tyr257) | Substrate unfolding; ATP hydrolysis | Tyr257 (pore loop); Arg333/334 (Arg finger) |
NBD2 | Walker A/B motifs; pore loop 2 (Tyr662) | Polypeptide translocation; ATP hydrolysis | Tyr662 (pore loop); Leu601 (hexamerization) |
CTD | Short acidic extension (not in ClpB) | Hexamer stabilization | N/A |
Hsp104’s disaggregase activity depends on ATP-driven hexamerization and dramatic nucleotide-dependent conformational shifts (Figure 2).
Open spirals: Highly asymmetric, left-handed helices [7].Nucleotide occupancy studies confirm ~2 ATP molecules bind per monomer, occupying NBD1 and NBD2 sites [7].
ADP-Bound States: ADP promotes open spiral architectures with widened central channels. These structures exhibit increased solvent accessibility at NTD-NBD1 linkers and MD residues, suggesting a relaxed state incapable of processive translocation [10]. ADP binding also reduces hexamer stability, accelerating protomer exchange [4].
Functional Implications: The transition from ADP-bound open spirals to ATP-bound closed rings enables a "power stroke" for polypeptide translocation. Stochastic motions between these states allow Hsp104 to translocate substrates without strictly coordinated hydrolysis, as evidenced by constitutive activity in Walker B mutants (Hsp104DWB) trapped in ATP-bound states [7]. The seam interface couples ATP hydrolysis to directional substrate movement along a continuous spiral of pore loops [1].
Table 2: Nucleotide-Dependent Conformational States of Hsp104
Nucleotide State | Hexamer Architecture | Key Features | Functional Consequence | Resolution (Method) |
---|---|---|---|---|
ATP-bound | Closed ring | Symmetric; narrow pore; buried interfaces | Substrate compaction/threading | 5.6 Å (cryo-EM) [1] |
ATP-bound | Extended ring | Partially open; asymmetric pore loops | Intermediate translocation state | 7.7–9.3 Å (cryo-EM) [7] |
ATP-bound | Open spiral | Asymmetric seam; wide substrate cleft | Substrate engagement/release | 4.0–5.6 Å (cryo-EM) [7] [9] |
ADP-bound | Open spiral | Highly solvated; destabilized interfaces | Inactive; hexamer disassembly | 6.5 Å (cryo-EM) [7] |
High-resolution structures reveal how Hsp104’s architecture enables disaggregation and informs therapeutic engineering:
Asymmetric Spiral Assemblies: Cryo-EM of S. cerevisiae Hsp104 bound to AMP-PNP (5.6 Å resolution) revealed a two-turn spiral hexamer with a 40-Å vertical offset between protomers P1 and P6. This arranges NBD1 and NBD2 pore loops into a continuous staircase ideal for directional polypeptide translocation [1]. Similar left-handed helices were observed in Calcarisporiella thermophila Hsp104 (CtHsp104) at 2.70 Å (crystal) and 4.0 Å (cryo-EM), confirming evolutionary conservation [9].
Substrate Engagement Mechanisms: The crystal structure of ScHsp104’s N-terminal fragment (residues 1–360, 2.8 Å) showed the NTD bound to the D1-small domain’s C1 helix (residues 343–351) via hydrophobic interactions (Phe7, Leu12, Leu15, Gly93, Leu96). This mimics substrate binding and rationalizes why mutations in helix A1 (e.g., L12A/L15A) impair disaggregation unless rescued by Hsp70/40 [4]. Pore loops in NBD1 (Tyr257) and NBD2 (Tyr662) line the axial channel, forming a contiguous path for substrate translocation [1] [7].
Allosteric Regulation: CtHsp104 structures (PDB: 6AZY) revealed how the MD "restraint mask" encircles the hexamer to inhibit uncontrolled unfolding. Mutations disrupting this mask (e.g., RYD variant) enhance disaggregation of α-synuclein, FUS, and TDP-43 aggregates linked to neurodegeneration [9] [10]. Synchrotron X-ray footprinting identified Leu601 in NBD2 as critical for hexamerization and highlighted residues undergoing solvation changes during ATP-ADP transitions [10].
Therapeutic Implications: Structures of potentiated Hsp104 variants (e.g., MD mutants) provide blueprints for engineering disaggregases against human amyloids. CtHsp104’s unique ability to dissolve TDP-43/polyQ aggregates—where ScHsp104 fails—stems from its dynamic interdomain contacts and pore loop flexibility [9] [10].
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: